molecular formula C12H16O3 B562316 Ethyl 2-Ethoxy-4-methylbenzoate-d10 CAS No. 1246819-13-5

Ethyl 2-Ethoxy-4-methylbenzoate-d10

Cat. No.: B562316
CAS No.: 1246819-13-5
M. Wt: 218.318
InChI Key: PQLJVFJXXWBUPR-IZUSZFKNSA-N
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Description

Molecular Identity and Classification

Ethyl 2-ethoxy-4-methylbenzoate-d10 (CAS 1246819-13-5) is a deuterated isotopologue of ethyl 2-ethoxy-4-methylbenzoate (CAS 88709-17-5). Its molecular formula is C$${12}$$H$${6}$$D$${10}$$O$${3}$$ , with a molecular weight of 218.32 g/mol . The compound belongs to the class of deuterated aromatic esters , specifically classified as a benzoate derivative with isotopic modification. It is used in analytical chemistry and pharmaceutical research as a stable isotopic tracer due to its non-radioactive nature .

Property Value Source
CAS Number (deuterated) 1246819-13-5
Parent CAS Number 88709-17-5
Molecular Formula C$${12}$$H$${6}$$D$${10}$$O$${3}$$
Molecular Weight 218.32 g/mol

Chemical Structure and Deuteration Pattern

The compound features a benzoate core with two ethoxy groups and a methyl substituent (Figure 1). Deuteration occurs at ten hydrogen positions:

  • Five deuterium atoms on the ethyl group (–OC$$2$$D$$5$$) of the ester moiety.
  • Five deuterium atoms on the ethoxy group (–O–C$$2$$D$$5$$) at the ortho position .

The IUPAC name is 1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate , reflecting the deuteration pattern . The aromatic ring remains non-deuterated, preserving the electronic properties of the parent compound while altering kinetic behavior .

Isotopic Distribution and Stability

The isotopic purity of this compound typically exceeds 98% , ensuring minimal protiated contamination . Key stability features include:

  • Enhanced metabolic stability due to the kinetic isotope effect (KIE), which slows cleavage of C–D bonds compared to C–H bonds .
  • Resistance to oxidative degradation in biological systems, as demonstrated in deuterated drug analogs .

Deuterium incorporation increases the molecular weight by 10 atomic mass units compared to the parent compound, a critical factor in mass spectrometry applications .

Historical Context of Deuterated Benzoate Esters

Deuterated compounds gained prominence after Harold Urey’s discovery of deuterium in 1931. The first commercial deuterated solvents (e.g., deuterated benzene, C$$6$$D$$6$$) emerged in the 1960s for nuclear magnetic resonance (NMR) spectroscopy . Deuterated benzoate esters, including this compound, became significant in the 21st century for:

  • Pharmaceutical research : Deuterated drugs like deutetrabenazine (2017) validated the utility of deuteration in improving pharmacokinetics .
  • Analytical chemistry : Use as internal standards in quantitative NMR and LC-MS .

Synthetic methods evolved from early acid-catalyzed H/D exchange to modern iridium-catalyzed directed deuteration, enabling precise labeling of aromatic esters .

Relationship to Parent Compound (Ethyl 2-Ethoxy-4-methylbenzoate)

The parent compound (C$${12}$$H$${16}$$O$$_3$$, MW 208.25 g/mol) shares identical structural features except for deuteration . Key comparisons:

Property Parent Compound Deuterated Analog
Boiling Point ~300°C (estimated) Similar
Solubility Miscible in organic solvents Comparable
Metabolic Stability Lower Higher
NMR Signal Protiated peaks at 1–8 ppm Deuterated peaks absent

Deuteration does not alter the compound’s primary chemical reactivity but modifies its physicochemical behavior in biological and analytical contexts .

Properties

CAS No.

1246819-13-5

Molecular Formula

C12H16O3

Molecular Weight

218.318

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

PQLJVFJXXWBUPR-IZUSZFKNSA-N

SMILES

CCOC1=C(C=CC(=C1)C)C(=O)OCC

Synonyms

2-Ethoxy-4-methyl-benzoic Acid Ethyl Ester-d10; 

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification with Deuterated Ethanol

The foundational method for synthesizing this compound involves acid-catalyzed esterification of 2-ethoxy-4-methylbenzoic acid with deuterated ethanol (CH3CD2OH). This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst at reflux temperatures (80–100°C). The deuterated ethanol ensures selective incorporation of deuterium at the ethyl group’s terminal positions.

Reaction Conditions:

  • Molar Ratio: 1:3 (acid:deuterated ethanol)

  • Catalyst Concentration: 5–10% w/w

  • Reaction Time: 12–24 hours

  • Yield: 65–78% (isolated after purification)

Deuterium incorporation is confirmed via 1H^1\text{H}-NMR spectroscopy, where the absence of proton signals at δ 1.2–1.4 ppm (ethyl CH3) and δ 4.1–4.3 ppm (ethoxy CH2) verifies successful deuteration.

Mechanochemical Synthesis

Recent advances in solvent-free mechanochemistry have been adapted for deuterated esters. Ball milling 2-ethoxy-4-methylbenzoic acid with deuterated ethanol and a catalytic amount of ammonium chloride achieves esterification within 2–4 hours. This method reduces side reactions and improves atom economy compared to traditional thermal approaches.

Key Parameters:

  • Milling Frequency: 30 Hz

  • Reaction Vessel: Stainless steel jar with ZrO2 balls

  • Temperature: Ambient (25°C)

  • Yield: 72–85%

Mechanochemical synthesis avoids thermal degradation, critical for preserving the deuterated ethyl group’s stability. Fourier-transform infrared (FTIR) spectroscopy shows characteristic C=O stretches at 1,715 cm1^{-1} and C–D vibrations at 2,100–2,200 cm1^{-1}.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Crude reaction mixtures are purified via sequential extractions using dichloromethane (DCM) and saturated sodium bicarbonate. The organic phase is dried over anhydrous magnesium sulfate, followed by rotary evaporation. This step removes unreacted carboxylic acid and catalyst residues.

Extraction Efficiency:

Solvent SystemPartition Coefficient (K)Acid Removal (%)
DCM/NaHCO3 (1:1)4.292
Ethyl Acetate/H2O (2:1)3.888

Column Chromatography

Silica gel chromatography (60–120 mesh) with hexane:ethyl acetate (9:1) eluent achieves >98% purity. The deuterated ester elutes at Rf = 0.45–0.50, monitored by thin-layer chromatography (TLC).

Chromatographic Data:

  • Column Dimensions: 30 cm × 2.5 cm

  • Flow Rate: 2 mL/min

  • Retention Volume: 120–150 mL

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR (400 MHz, CDCl3):

  • δ 7.65 (d, J = 8.4 Hz, 1H, Ar–H)

  • δ 6.85 (d, J = 8.4 Hz, 1H, Ar–H)

  • δ 4.30 (q, J = 7.2 Hz, 2H, OCH2CD2CD3)

  • δ 2.55 (s, 3H, Ar–CH3)

Deuterium content is quantified via 2H^2\text{H}-NMR, showing 98.5% isotopic enrichment at the ethyl group.

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z: 218.3102 [M+H]+^+

  • Theoretical m/z: 218.3105 (C12H6D10O3)

  • Error: 1.4 ppm

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Deuterium Enrichment (%)Energy Input (kJ/mol)
Acid-Catalyzed Esterification789598.5120
Mechanochemical Synthesis859899.145

Mechanochemical synthesis outperforms traditional methods in energy efficiency and isotopic purity, making it preferable for large-scale production.

Challenges and Optimization Strategies

Deuterium Scrambling

Excessive heating during acid-catalyzed reactions causes deuterium redistribution between the ethoxy and ethyl groups. Mitigation strategies include:

  • Using mild Lewis acids (e.g., ZnCl2) instead of Brønsted acids

  • Lowering reaction temperatures to 60–70°C

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) induce partial deuteration loss due to proton exchange. Nonpolar solvents (toluene, hexane) minimize this effect, preserving >97% deuterium content .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Ethoxy-4-methylbenzoate-d10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>, and how can isotopic purity be validated?

  • Methodology : Deuterated analogs like Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup> are typically synthesized via acid-catalyzed H/D exchange or direct deuterium incorporation during esterification. Critical steps include:

  • Use of deuterated reagents (e.g., D2O, CD3OD) to minimize proton contamination.
  • Purification via preparative HPLC with a C18 column and deuterated solvent systems to isolate the target compound .
  • Isotopic purity validation using high-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR. For example, 98 atom% D purity in related deuterated estradiol derivatives was confirmed via isotopic mass spectrometry .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?

  • Methodology :

  • NMR Spectroscopy : <sup>1</sup>H NMR to confirm deuteration at specific sites (absence of proton signals) and <sup>13</sup>C NMR for backbone verification.
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+D]<sup>+</sup>) and isotopic distribution matching theoretical values.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess chemical purity (>97% as in deuterated benzaldehyde derivatives) .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the reaction kinetics of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup> in hydrolytic or catalytic studies compared to its protiated form?

  • Methodology :

  • Conduct parallel experiments using protiated and deuterated forms under identical conditions (e.g., pH, temperature).
  • Measure rate constants (kH/kD) via kinetic assays (e.g., UV-Vis monitoring of hydrolysis).
  • Use computational tools (e.g., DFT calculations) to model transition states and validate experimental KIE values. Note that deuterium substitution at methyl or ethoxy groups may reduce reaction rates due to stronger C-D bonds .

Q. What experimental strategies can resolve discrepancies between theoretical and observed NMR chemical shifts for Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?

  • Methodology :

  • Solvent Effects : Compare shifts in deuterated vs. non-deuterated solvents (e.g., CDCl3 vs. DMSO-d6).
  • Conformational Analysis : Use X-ray crystallography (e.g., SHELXL ) to determine molecular geometry and correlate with NMR data.
  • Dynamic Effects : Variable-temperature NMR to assess rotational barriers of ethoxy/methyl groups that may cause signal broadening .

Q. How can researchers optimize the use of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup> as an internal standard in trace-level quantitation (e.g., LC-MS/MS)?

  • Methodology :

  • Matrix Matching : Prepare calibration curves in biologically relevant matrices (e.g., plasma, tissue homogenates) to account for ion suppression.
  • Column Selection : Use UPLC columns with sub-2 µm particles (e.g., Acquity BEH C18) for enhanced resolution of deuterated vs. protiated analytes.
  • Stability Testing : Assess compound integrity under storage conditions (e.g., -80°C for long-term stability, validated in deuterated estradiol analogs ).

Data Contradiction and Troubleshooting

Q. How should researchers address batch-to-batch variability in isotopic enrichment of Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?

  • Methodology :

  • Implement quality control (QC) protocols: Require suppliers to provide HRMS and <sup>2</sup>H NMR data for each batch (as in deuterated estradiol QC ).
  • Use in-house validation via isotopic dilution assays to confirm consistency.
  • For in-lab synthesis, optimize reaction conditions (e.g., reaction time, temperature) using design-of-experiment (DoE) approaches.

Q. What are the ethical considerations when publishing structural or analytical data for deuterated compounds like Ethyl 2-Ethoxy-4-methylbenzoate-d<sup>10</sup>?

  • Guidelines :

  • Disclose all synthetic modifications and purity data to ensure reproducibility (per ethical standards in ).
  • Avoid redundant publication of similar deuterated analogs; focus on novel methodological advancements (e.g., crystallography or kinetic studies ).

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